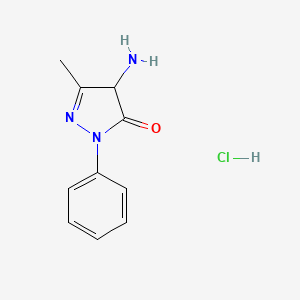

4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride

CAS No.: 4408-12-2

Cat. No.: VC2916070

Molecular Formula: C10H12ClN3O

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4408-12-2 |

|---|---|

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | 4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H |

| Standard InChI Key | YWGHJRODWMRZBG-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl |

| Canonical SMILES | CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride possesses a distinct molecular structure characterized by a pyrazolone core with specific substituents. The compound has a molecular formula of C₁₀H₁₂ClN₃O and a molecular weight of 225.67 g/mol . Its structure features a pyrazolone ring (a five-membered heterocycle containing two adjacent nitrogen atoms) with specific substituents: an amino group at position 4, a methyl group at position 5, and a phenyl group at position 2. The hydrochloride salt formation occurs through protonation, enhancing the compound's aqueous solubility compared to the free base.

The structural integrity of this compound is maintained through several key interactions, including hydrogen bonding and aromatic stabilization. The amino group at position 4 and the carbonyl oxygen at position 3 participate in hydrogen bonding, which influences the compound's physical properties and biological interactions. The phenyl substituent at position 2 contributes to aromatic interactions and modulates the electronic properties of the molecule, potentially affecting its biological activity.

The canonical SMILES notation for this compound is CC1=NN(C(=O)C1N)C2=CC=CC=C2.Cl, and its InChI representation is InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H . These standardized representations facilitate the compound's identification and characterization in chemical databases and research literature.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride can be accomplished through several well-established routes, with the selection of method often depending on desired yield, available reagents, and specific structural requirements. One prominent synthetic approach involves the Mannich reaction, which utilizes N,N′-bis(methoxymethyl)diaza-18-crown-6 with pyrazole derivatives. This method has demonstrated excellent efficiency, achieving yields up to 98% under optimized conditions, which typically include the use of anhydrous solvents and controlled temperatures in the range of 60–80°C.

Another significant synthetic pathway employs the Vilsmeier–Haack reaction, which involves the cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). While this approach offers the advantage of readily available starting materials, it typically results in moderate yields ranging from 45–60%, necessitating careful control of stoichiometric ratios to minimize side product formation. The reaction proceeds through the formation of an iminium intermediate, followed by cyclization and subsequent hydrolysis.

A third synthetic route involves the diazotization of 2-aminothiazole derivatives followed by coupling with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . This method has been successfully employed using catalysts such as ferric hydrogen sulfate (FHS) under solvent-free conditions, providing an environmentally friendly alternative for the synthesis of structurally related compounds . The synthetic pathways are summarized in Table 1, highlighting the key conditions and yields associated with each method.

Table 1: Synthetic Routes for 4-Amino-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Hydrochloride

Optimization Methods

Optimization of the synthesis of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has been a focus of research to improve yield, purity, and efficiency of production. Temperature control has emerged as a critical parameter in these synthetic processes, with higher temperatures generally accelerating reaction rates but potentially promoting side reactions that reduce yield and purity. Studies have demonstrated that maintaining temperatures within specific ranges (typically 60-80°C for Mannich reactions) provides an optimal balance between reaction rate and selectivity.

Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) favoring nucleophilic substitution reactions involved in the synthesis. These solvents enhance the reactivity of nucleophiles by reducing hydrogen bonding, thereby facilitating the desired transformations. For Mannich reactions specifically, anhydrous conditions are essential to prevent unwanted hydrolysis of reactants or intermediates.

Catalytic additives have been employed to enhance synthetic efficiency, with crown ethers demonstrating particular utility in improving selectivity during Mannich reactions. These additives function by complexing with cations, thereby increasing the nucleophilicity of reaction partners. Additionally, the use of iron(III) hydrogen sulfate as an economical and environmentally friendly catalyst has been reported for related diazotization reactions, offering a green chemistry approach to synthesis .

In-situ monitoring techniques, particularly Fourier Transform Infrared Spectroscopy (FTIR), have been implemented to track intermediate formation during synthesis, allowing for real-time adjustments to reaction conditions to maximize yield. Computational modeling using Density Functional Theory (DFT) has also been employed to predict transition states and reaction energetics, providing valuable insights for reaction optimization. These combined approaches have enabled significant improvements in synthetic efficiency and product quality.

Biological Activity

Antibacterial Properties

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride exhibits significant antibacterial activity against a variety of bacterial strains, making it a compound of interest for potential therapeutic applications. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable activity against clinically relevant pathogens. Studies evaluating its antibacterial properties have reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity comparable to some commercially available antibiotics.

The compound's antibacterial spectrum extends to other important bacterial species, including Bacillus subtilis and Pseudomonas aeruginosa, with MIC values in the range of 0.004-0.030 mg/mL and 0.010-0.050 mg/mL, respectively. This broad-spectrum activity suggests potential applications in addressing infections caused by diverse bacterial pathogens. The comprehensive antibacterial profile of the compound is summarized in Table 2, providing a quantitative assessment of its efficacy against different bacterial strains.

Table 2: Antibacterial Activity of 4-Amino-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Hydrochloride

| Bacterial Strain | Classification | MIC Range (mg/mL) | References |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 0.0039-0.025 | |

| Escherichia coli | Gram-negative | 0.0039-0.025 | |

| Bacillus subtilis | Gram-positive | 0.004-0.030 | |

| Pseudomonas aeruginosa | Gram-negative | 0.010-0.050 |

The mechanism underlying the antibacterial activity of this compound is thought to involve disruption of microbial cell wall synthesis, though specific molecular targets and interactions remain subjects of ongoing investigation. Structure-activity relationship studies with similar pyrazolone derivatives suggest that the presence of the amino group at position 4 and the phenyl substituent at position 2 contribute significantly to the antibacterial properties . These findings highlight the potential of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride as a lead compound for the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance.

Enzyme Inhibition

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride has demonstrated significant enzyme inhibitory activities, particularly against tyrosinase, which plays a crucial role in melanin biosynthesis. This inhibitory effect has garnered attention for potential applications in dermatology and cosmetics, where controlling melanin production is desirable for treating hyperpigmentation disorders. Studies suggest that the compound's structural features, particularly the amino group at position 4 and the phenyl substituent at position 2, contribute to its binding affinity for the active site of tyrosinase.

The mechanism of enzyme inhibition appears to involve competitive binding to the active site, preventing the natural substrate from accessing the catalytic center. Research on similar pyrazolone derivatives has reported IC₅₀ values in the micromolar range for tyrosinase inhibition, indicating potent activity. Structure-activity relationship studies have revealed that modifications to the core structure, such as substituting the 4-amino group with methyl or ethyl groups, can significantly alter enzyme inhibition profiles, with IC₅₀ values shifting from 0.2 μM to over 10 μM in kinase assays.

Beyond tyrosinase inhibition, the compound has shown potential inhibitory effects on other enzymatic systems. For instance, research suggests possible interactions with cyclooxygenase (COX) enzymes, which are key mediators of inflammatory processes. This multifaceted enzyme inhibitory profile contributes to the compound's diverse biological activities, including potential anti-inflammatory effects. The enzyme inhibitory properties of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and related compounds are summarized in Table 3, providing a comparative overview of their efficacy against different enzymatic targets.

Table 3: Enzyme Inhibitory Activities of 4-Amino-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Hydrochloride and Related Compounds

| Enzyme Target | Compound | IC₅₀ Value | Inhibition Type | References |

|---|---|---|---|---|

| Tyrosinase | 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one HCl | ~0.2 μM* | Competitive | |

| Tyrosinase | 4-Methyl derivative | >10 μM* | Competitive | |

| Cyclooxygenase (COX) | 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one HCl | Not specified | Not specified |

*Values inferred from studies on closely related compounds

Other Biological Effects

The compound has also demonstrated anti-inflammatory properties in experimental models, possibly through the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines. This activity complements its potential enzyme inhibitory effects on cyclooxygenase (COX) and positions the compound as a candidate for developing new anti-inflammatory agents. The combined antioxidant and anti-inflammatory properties suggest possible applications in managing conditions characterized by both oxidative stress and inflammation, such as certain neurodegenerative disorders and inflammatory diseases.

Some pyrazolone derivatives, including those structurally related to 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride, have shown effects on neurotransmitter modulation, particularly influencing acetylcholine release at cholinergic synapses. This neuromodulatory potential suggests possible applications in neurological conditions, including those involving cholinergic dysfunction, such as Alzheimer's disease. Additionally, preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, though further research is needed to fully characterize this activity and establish structure-activity relationships in the context of anticancer properties.

Mechanism of Action

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and its biological activities is crucial for rational drug design and optimization. Structure-activity relationship (SAR) studies have revealed several key features that significantly influence the compound's pharmacological properties. The pyrazolone core, with its five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as the essential scaffold that supports various biological activities . Modifications to this core structure can dramatically alter the compound's activity profile, underscoring its importance as a pharmacophore.

The substituents on the pyrazolone ring play critical roles in determining specific activities. The amino group at position 4 is particularly important for enzyme inhibition, with substitution of this group with methyl or ethyl groups resulting in reduced enzyme inhibitory activity, as evidenced by IC₅₀ values shifting from 0.2 μM to over 10 μM in kinase assays. The methyl group at position 5 contributes to steric effects and lipophilicity, influencing the compound's interactions with biological targets and its pharmacokinetic properties.

Applications

Comparison with Structural Analogues

4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride belongs to a family of pyrazolone derivatives, many of which share structural similarities but exhibit distinct physicochemical and biological properties. Comparative analysis of these structural analogues provides valuable insights into the structure-activity relationships and helps identify the key molecular features that determine specific activities. One important structural analogue is 5-methyl-2-phenyl-4-(phenylimino)-2,4-dihydro-3H-pyrazol-3-one (2a), which differs from the title compound primarily in the replacement of the 4-amino group with a phenylimino group . This compound has been characterized as a red solid with a melting point of 102-104°C, indicating different physical properties compared to the amino derivative .

Another notable analogue is 5-amino-2,4-dihydro-4-methyl-2-phenyl-3H-pyrazol-3-one (CAS: 58686-39-8), which features a structural isomerism with the amino and methyl groups at positions 5 and 4, respectively, in contrast to their positions in the title compound . This positional isomerism can significantly influence biological activities and interactions with target proteins, highlighting the importance of substituent positioning in determining functional properties. Similarly, 5-amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS: 40480-54-4) represents another variation, featuring a methyl-substituted phenyl group at position 2 .

Comparing the physicochemical properties of these analogues reveals significant differences that can influence their biological activities and pharmaceutical applications. Table 5 presents a comparative overview of selected physicochemical properties for 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride and its structural analogues, highlighting the diversity within this compound family.

Table 5: Comparative Physicochemical Properties of 4-Amino-5-Methyl-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One Hydrochloride and Structural Analogues

The biological activity profiles of these analogues also exhibit notable variations, reflecting the impact of structural modifications on functional properties. For instance, studies on pyrazolone derivatives with different substituents on the phenyl ring at position 2 have demonstrated that electron-withdrawing groups, such as chlorine or nitro groups, can enhance anticancer activities. Similarly, the position and nature of substituents on the pyrazolone ring can significantly influence antimicrobial activities, with certain derivatives showing preferential activity against specific bacterial or fungal strains .

Current Research and Future Perspectives

Research on 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride continues to evolve, with several promising directions emerging in recent years. Advanced synthetic methodologies are being developed to improve the efficiency and sustainability of its production, with a focus on green chemistry approaches such as solvent-free conditions and environmentally friendly catalysts . These efforts aim to address the challenges associated with traditional synthetic routes, including moderate yields in some methods and the use of potentially hazardous reagents.

In the pharmaceutical domain, research is increasingly focused on optimizing the compound's pharmacokinetic properties through formulation strategies. Nanoparticle-based delivery systems, particularly those utilizing biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), have shown promise in enhancing bioavailability by up to 40% in in vivo studies. These formulation approaches could potentially address some of the limitations associated with the compound's solubility and stability, improving its therapeutic efficacy and broadening its clinical applications.

Structure-activity relationship studies continue to provide valuable insights for rational drug design, with computational modeling playing an increasingly important role. Density Functional Theory (DFT) studies are being employed to predict transition states and reaction energetics, while molecular docking simulations help elucidate interactions with target proteins . These computational approaches complement experimental methods and accelerate the discovery and optimization of new derivatives with enhanced or targeted activities.

Looking to the future, several research directions appear particularly promising for advancing our understanding and application of this compound. Further investigation of its mechanisms of action at the molecular level could reveal additional targets and pathways, potentially expanding its therapeutic applications. Development of combination therapies that leverage its multiple biological activities could address complex conditions requiring multifaceted approaches. Additionally, exploration of its potential in emerging fields such as regenerative medicine and tissue engineering represents an exciting frontier for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume